![molecular formula C17H17NO5S B5632005 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzoic acid](/img/structure/B5632005.png)
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzoic acid
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Description
Synthesis Analysis
The synthesis of 5-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzoic acid involves multiple steps, starting from simpler aromatic compounds. A relevant example is the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid, involving methylation, ethylation, and oxidation steps, showcasing the complexity and multi-step nature of synthesizing such compounds (Wang Yu, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like IR, 1H NMR, MS, and sometimes X-ray crystallography. For example, the structure of a related compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data, highlighting the importance of these analytical methods in understanding the molecular structure (Hayun et al., 2012).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclization and sulfonylation, influenced by factors like light and catalysts. For instance, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones demonstrates the role of catalysis and light in driving specific chemical reactions (Xu Liu et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray crystallography provides detailed insights into the crystalline structure, as seen in the analysis of similar compounds (William G. Shuler et al., 2012).
Future Directions
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-23-16-7-6-14(10-15(16)17(19)20)24(21,22)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZWZYESIBBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331167 |
Source
|
Record name | 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid | |
CAS RN |
170287-75-9 |
Source
|
Record name | 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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